N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound featuring a pyrazole ring, a pyrimidine ring, and a benzo[d][1,4]dioxine moiety.
Mechanism of Action
Target of Action
The primary targets of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects . They have been used in the treatment of diseases like leishmaniasis and malaria .
Mode of Action
The exact mode of action of This compound It is suggested that the strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme might play a role .
Biochemical Pathways
The specific biochemical pathways affected by This compound It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Result of Action
The molecular and cellular effects of This compound It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities , suggesting that they may have significant effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the construction of the pyrimidine ring, and finally, the formation of the benzo[d][1,4]dioxine moiety.
Pyrazole Synthesis: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Pyrimidine Synthesis: The pyrimidine ring is often constructed through a condensation reaction involving a β-dicarbonyl compound and an amidine.
Benzo[d][1,4]dioxine Formation: This moiety can be synthesized by cyclization of a suitable precursor, such as a catechol derivative, under oxidative conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antileishmanial and antimalarial activities.
Comparison with Similar Compounds
Similar Compounds
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: Similar structure but with a pyridazine ring instead of a pyrimidine ring.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)benzo[d][1,4]dioxine-2-carboxamide: Contains a nitro group and a different substitution pattern.
Uniqueness
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to act as a potent antileishmanial and antimalarial agent sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-11-8-12(2)24(23-11)17-9-16(20-10-21-17)22-19(25)18-13(3)26-14-6-4-5-7-15(14)27-18/h4-10,13,18H,1-3H3,(H,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHFYMFZSDVYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=NC=N3)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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